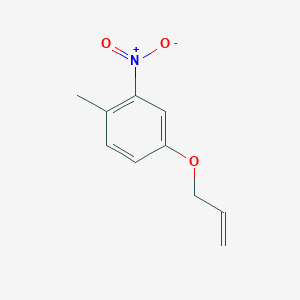
1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzene, characterized by the presence of a nitro group, a methoxy group, and an allyloxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene typically involves the nitration of 1-methyl-4-(2-propen-1-yloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Reduction: Iron (Fe), Hydrochloric acid (HCl)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Reduction: 1-Methyl-2-amino-4-(2-propen-1-yloxy)benzene
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The allyloxy group may also participate in binding interactions with target molecules, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-nitrobenzene: Lacks the allyloxy group, making it less reactive in certain substitution reactions.
1-Methoxy-4-nitro-2-(2-propen-1-yloxy)benzene: Contains a methoxy group instead of a methyl group, which can influence its reactivity and interactions.
Uniqueness
1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene is unique due to the presence of both a nitro group and an allyloxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1-methyl-2-nitro-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11NO3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h3-5,7H,1,6H2,2H3 |
InChI-Schlüssel |
WXMMJAQNTBWQLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC=C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



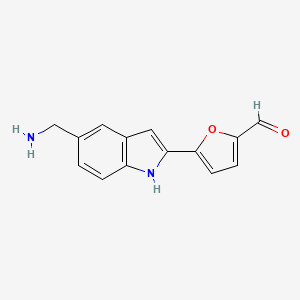
![Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate](/img/structure/B13880367.png)
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
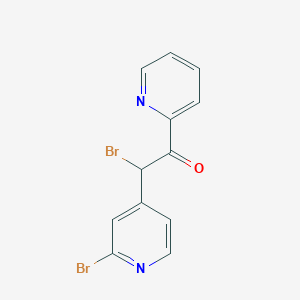

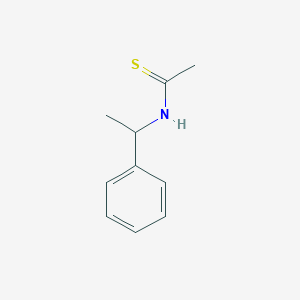
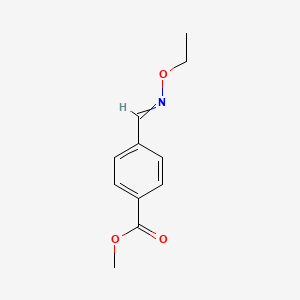
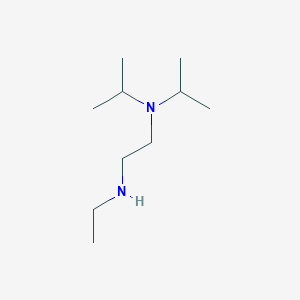
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)
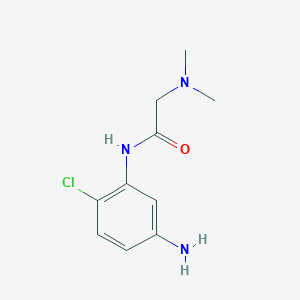

![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)

